molecular formula C6H6F4O2 B2996396 2-(2,2,3,3-tetrafluorocyclobutyl)acetic Acid CAS No. 885459-27-8

2-(2,2,3,3-tetrafluorocyclobutyl)acetic Acid

Cat. No.: B2996396
CAS No.: 885459-27-8
M. Wt: 186.106
InChI Key: XOHACWHDPMKUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid is a halogenated organic compound with the molecular formula C6H6F4O2 and a molecular weight of 186.1 g/mol This compound is characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid typically involves the cyclization of a suitable precursor followed by fluorination and subsequent functional group transformations. One common method involves the cyclization of a butadiene derivative, followed by selective fluorination using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The resulting tetrafluorocyclobutyl intermediate is then subjected to carboxylation to introduce the acetic acid moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid is unique due to its specific combination of a tetrafluorocyclobutyl ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4O2/c7-5(8)2-3(1-4(11)12)6(5,9)10/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHACWHDPMKUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.